molecular formula C5H4O2S B13437816 2-Thiophenecarboxaldehyde, 5-hydroxy-

2-Thiophenecarboxaldehyde, 5-hydroxy-

Cat. No.: B13437816
M. Wt: 128.15 g/mol
InChI Key: ZAGQHACBBWVDGI-UHFFFAOYSA-N
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Description

2-Thiophenecarboxaldehyde, 5-hydroxy- is an organic compound with the molecular formula C5H4OS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of an aldehyde group (-CHO) at the second position and a hydroxyl group (-OH) at the fifth position of the thiophene ring. This unique structure imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiophenecarboxaldehyde, 5-hydroxy- typically involves the functionalization of thiophene derivatives. One common method is the Vilsmeier-Haack reaction, which introduces the formyl group into the thiophene ring. The reaction involves the use of a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions .

Industrial Production Methods

Industrial production of 2-Thiophenecarboxaldehyde, 5-hydroxy- may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Thiophenecarboxaldehyde, 5-hydroxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Thiophenecarboxaldehyde, 5-hydroxy- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 2-Thiophenecarboxaldehyde, 5-hydroxy- involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The hydroxyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Thiophenecarboxaldehyde, 5-hydroxy- is unique due to the presence of both an aldehyde and a hydroxyl group on the thiophene ring. This dual functionality imparts distinct reactivity and potential for diverse chemical transformations, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C5H4O2S

Molecular Weight

128.15 g/mol

IUPAC Name

5-hydroxythiophene-2-carbaldehyde

InChI

InChI=1S/C5H4O2S/c6-3-4-1-2-5(7)8-4/h1-3,7H

InChI Key

ZAGQHACBBWVDGI-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)O)C=O

Origin of Product

United States

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